
3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide
Overview
Description
3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H12N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3-amino-2-hydroxybenzoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-amino-2-hydroxybenzoic acid and 2-aminoethanol.
Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinonoid derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted benzamides.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules, enabling the development of novel compounds with tailored properties.
Biology
- Enzyme-Substrate Interactions : It is utilized in studies examining enzyme-substrate interactions, providing insights into biochemical pathways and mechanisms.
- Ligand in Biochemical Assays : The structural features of 3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide allow it to act as a ligand in various biochemical assays, potentially influencing enzymatic activities and receptor functions.
Pharmacology
- Potential Therapeutic Applications : Ongoing research indicates its potential role in medicinal chemistry, particularly in developing compounds targeting neurological disorders. Its ability to form hydrogen bonds enhances its interaction with biological targets, which may modulate relevant pathways .
Case Study 1: Antioxidant Activity
Research has demonstrated that derivatives of this compound exhibit significant antioxidant activity. For example, certain analogues showed up to 100% inhibition of lipid peroxidation in vitro assays, indicating their potential utility in preventing oxidative stress-related diseases .
Case Study 2: Lipoxygenase Inhibition
In studies focused on lipoxygenase (LOX) inhibition, specific derivatives of the compound displayed promising IC50 values (e.g., IC50 = 10 μM), suggesting their potential as anti-inflammatory agents. This activity is attributed to their structural characteristics that facilitate interaction with LOX enzymes .
Data Table: Summary of Applications and Activities
Application Area | Specific Use Cases | Observed Effects/Results |
---|---|---|
Chemistry | Building block for organic synthesis | Enables creation of complex organic molecules |
Biology | Enzyme-substrate interactions | Modulates enzymatic activities |
Pharmacology | Potential therapeutic applications | Targets neurological disorders |
Antioxidant Activity | Inhibition of lipid peroxidation | Up to 100% inhibition observed in specific assays |
Lipoxygenase Inhibition | Anti-inflammatory properties | IC50 values as low as 10 μM |
Mechanism of Action
The mechanism of action of 3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-(2-hydroxyethyl)benzamide: Lacks the amino group, which affects its reactivity and applications.
3-amino-2-hydroxybenzoic acid: Lacks the hydroxyethyl group, which influences its solubility and interaction with biological targets.
N-(2-hydroxyethyl)benzamide: Lacks both the amino and hydroxy groups, resulting in different chemical properties and uses.
Uniqueness
3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide is unique due to the presence of both amino and hydroxy groups, which enhance its reactivity and versatility in various chemical reactions and applications. This combination of functional groups allows it to participate in a wide range of reactions, making it a valuable compound in research and industry.
Biological Activity
3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H13N1O3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of amino and hydroxy groups facilitates the formation of hydrogen bonds, which modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Antioxidant Activity
Research has indicated that derivatives of this compound exhibit significant antioxidant properties. Various assays have been conducted to evaluate this activity, including:
- DPPH Radical Scavenging
- Lipid Peroxidation Inhibition
- Hydroxyl Radical Scavenging
- ABTS Radical Cation Reduction
- Superoxide Anion Radical Scavenging
In vitro studies demonstrated that certain derivatives achieved up to 100% inhibition in lipid peroxidation assays, indicating strong antioxidant potential .
Lipoxygenase Inhibition
The compound has also shown promise as a lipoxygenase (LOX) inhibitor. Specific derivatives demonstrated IC50 values as low as 10 µM, suggesting effective inhibition of LOX activity. The structure-activity relationship (SAR) studies revealed that modifications to the substituents on the amide bond significantly influenced inhibitory potency .
Study on Anticancer Activity
A notable study evaluated the anticancer potential of this compound against various cancer cell lines, including HeLa and A549. The compound exhibited cytotoxic effects, with IC50 values in the micromolar range. The results indicated that modifications to the compound's structure could enhance its efficacy against specific cancer types .
Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to identify how different substituents affect biological activity. For example:
- Compounds with N-methyl and N-phenyl substitutions showed varied activity levels against cancer cell lines.
- The introduction of aliphatic chains or phenolic groups influenced both antioxidant and anticancer activities .
Table 1: Biological Activity Summary
Activity Type | Assay Method | Results |
---|---|---|
Antioxidant | DPPH Radical Scavenging | Up to 100% inhibition |
Lipoxygenase Inhibition | IC50 Measurement | 10 µM (best derivative) |
Anticancer Activity | Cytotoxicity Assay | IC50 values: Micromolar range |
Table 2: Structure-Activity Relationship Findings
Compound Variant | Substituent Type | IC50 (µM) |
---|---|---|
Derivative A | N-methyl | 15 |
Derivative B | N-phenyl | 25 |
Derivative C | Aliphatic chain | No activity |
Properties
IUPAC Name |
3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-7-3-1-2-6(8(7)13)9(14)11-4-5-12/h1-3,12-13H,4-5,10H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSFUGQVFHPXCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729804 | |
Record name | 3-Amino-2-hydroxy-N-(2-hydroxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473731-23-6 | |
Record name | 3-Amino-2-hydroxy-N-(2-hydroxyethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473731-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-hydroxy-N-(2-hydroxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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